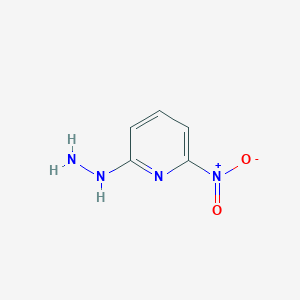
2-Hydrazinyl-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-6-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 It is a derivative of pyridine, characterized by the presence of hydrazinyl and nitro functional groups at the 2 and 6 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-nitropyridine typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate. The reaction is carried out in a solvent such as methanol or ethanol, often at elevated temperatures to facilitate the reaction. For example, 2-chloro-6-nitropyridine can be reacted with hydrazine hydrate in ethanol at 80°C for one hour .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating steps such as recrystallization and purification.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydrazinyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinyl group can participate in substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Reagents such as aldehydes and ketones are used to form hydrazones.
Major Products:
Reduction: The major product is 2-amino-6-nitropyridine.
Substitution: Hydrazone derivatives are formed, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-6-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-6-nitropyridine, particularly in its role as an MAO inhibitor, involves the inhibition of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparación Con Compuestos Similares
- 2-Hydrazinyl-5-nitropyridine
- 2-Hydrazinyl-6-methyl-3-nitropyridine
Comparison: 2-Hydrazinyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to 2-Hydrazinyl-5-nitropyridine, the position of the nitro group affects the electronic properties and steric interactions, leading to differences in chemical behavior and applications .
Propiedades
Fórmula molecular |
C5H6N4O2 |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
(6-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-2-1-3-5(7-4)9(10)11/h1-3H,6H2,(H,7,8) |
Clave InChI |
CMYGHUYAKQXWLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)[N+](=O)[O-])NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)

![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)
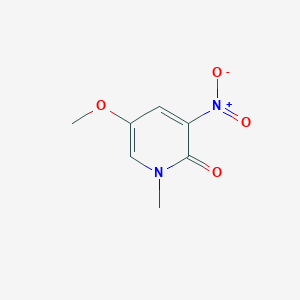
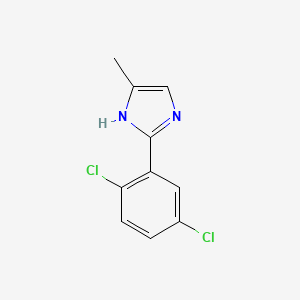
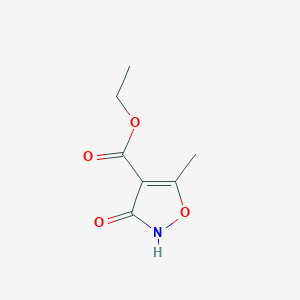
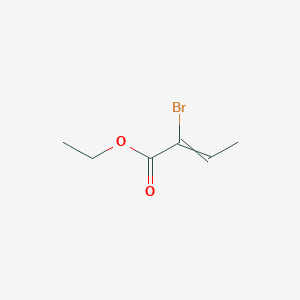
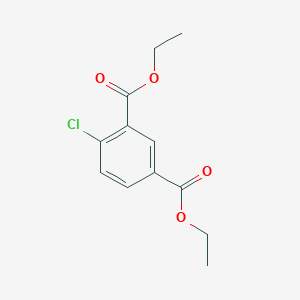


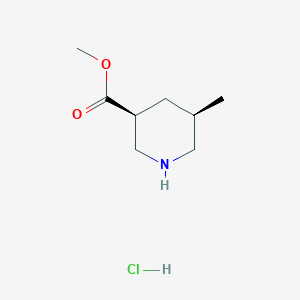
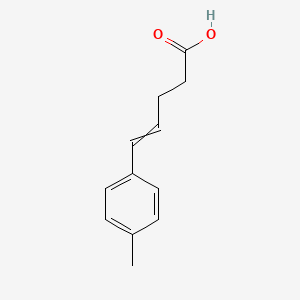
![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
